molecular formula C22H20BrN3O3 B15013594 N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide

N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide

Cat. No.: B15013594
M. Wt: 454.3 g/mol
InChI Key: ROSXYFPDJJRHBH-ZVHZXABRSA-N
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Description

This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy naphthalene moiety, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-4-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 2-bromobenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of hydrazine hydrate forms the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 4-bromobutyric acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-4-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-BROMOPHENYL)-4-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-4-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone linkage allows for the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE
  • N-(2-BROMOPHENYL)-1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Uniqueness

N-(2-BROMOPHENYL)-4-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to the presence of the hydroxy naphthalene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H20BrN3O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pentanediamide

InChI

InChI=1S/C22H20BrN3O3/c23-18-8-3-4-9-19(18)25-21(28)10-5-11-22(29)26-24-14-17-16-7-2-1-6-15(16)12-13-20(17)27/h1-4,6-9,12-14,27H,5,10-11H2,(H,25,28)(H,26,29)/b24-14+

InChI Key

ROSXYFPDJJRHBH-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CCCC(=O)NC3=CC=CC=C3Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCCC(=O)NC3=CC=CC=C3Br)O

Origin of Product

United States

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